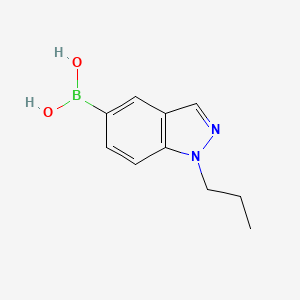

(1-Propyl-1H-indazol-5-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Propyl-1H-indazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BN2O2, and its molecular weight is 161.95 . The structure includes a boronic acid group attached to an indazole ring, which is a type of heterocyclic compound containing a pyrazole ring fused to a benzene ring .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.4±0.1 g/cm3 and a boiling point of 457.0±37.0 °C at 760 mmHg . The compound is expected to be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Structure-Activity Relationship (SAR) Studies

This compound is utilized in the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, acting as MCH-1 antagonists for treating obesity. Rapid analog generation is enabled by Suzuki coupling of boronic acids, exploring the SAR of the MCH-1 receptor with diverse aryl and heterocyclic moieties. This showcases its pivotal role in developing potential weight loss agents (Hadden et al., 2010).

AKT Inhibition Activity

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including this boronic acid derivative, have been synthesized and evaluated for their Akt kinase activity, demonstrating its application in medicinal chemistry for targeting signaling pathways (Gogireddy et al., 2014).

Experimental NMR Spectral Assignments

Research into the molecular structure and resonance states of similar boronic acid molecules has been conducted using nuclear magnetic resonance (NMR) spectroscopy. This involves exploring different resonance forms under varying temperatures, highlighting its significance in understanding molecular symmetry and behavior (Dikmen, 2018).

Organic Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials

Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have been shown to be an effective approach for screening RTP and ML materials. This illustrates the compound's potential in developing new materials with unique optical properties (Zhang et al., 2018).

Responsive Polymers and Polymeric Materials

Boronic acid-functionalized (co)polymers have been developed for various applications, including drug delivery and sensor materials, by exploiting their responsiveness to pH and sugar concentrations. This underscores the versatile utility of boronic acid derivatives in creating responsive and dynamic material systems (Vancoillie et al., 2016).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The (1-Propyl-1H-indazol-5-yl)boronic acid, as an organoboron compound, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which play crucial roles in various biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and is typically stored at 2-8°c , which may have implications for its stability and bioavailability.

Result of Action

It’s known that the compound can be used as a reactant for the preparation of various compounds with inhibitory activity against different kinases , which could have various molecular and cellular effects.

Action Environment

The compound is a solid at room temperature and is typically stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

特性

IUPAC Name |

(1-propylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-2-5-13-10-4-3-9(11(14)15)6-8(10)7-12-13/h3-4,6-7,14-15H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBLUHAVRKXEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)

![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)